1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-(trifluoromethylthio)benzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like toluene or tetrahydrofuran (THF). A catalyst such as N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
Reaction Process: The 3-chloropropyl chloride is added dropwise to a solution of 4-fluoro-3-(trifluoromethylthio)benzene in the presence of the catalyst. The reaction mixture is then heated to a specific temperature (e.g., 45°C) and stirred for several hours to ensure complete reaction.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to the corresponding thiol.
Addition Reactions: The benzene ring can undergo electrophilic addition reactions, where electrophiles such as halogens or nitro groups are added to the ring.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases.
Scientific Research Applications
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene and 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene share structural similarities but differ in their substituents and chemical properties.
Properties
Molecular Formula |
C10H9ClF4S |
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Molecular Weight |
272.69 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1-fluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
RDDPKKULLLEPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)SC(F)(F)F)F |
Origin of Product |
United States |
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